![molecular formula C20H22N4O4 B3854495 N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]](/img/structure/B3854495.png)
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]
Overview
Description
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide], also known as ethylenebis(2-methylphenoxyacetylhydrazide), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied. In
Mechanism of Action
The mechanism of action of N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] is not fully understood. However, studies have suggested that this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. The p53 pathway is a tumor suppressor pathway that plays a critical role in regulating cell cycle progression and cell death. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer invasion and metastasis. In addition, N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] has been shown to induce oxidative stress in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] for lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective anti-cancer therapies. Finally, the potential applications of N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] in other fields, such as drug delivery and materials science, could also be explored.
Scientific Research Applications
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the anti-cancer activity of N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] is due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-[(2Z)-2-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-15-7-3-5-9-17(15)27-13-19(25)23-21-11-12-22-24-20(26)14-28-18-10-6-4-8-16(18)2/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26)/b21-11-,22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVULHLHMTPEP-ZCJKAFFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC=NNC(=O)COC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C=N\NC(=O)COC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[(E)-[(2Z)-2-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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